4-Methyl-6-phenylnicotinic acid is an organic compound belonging to the class of nicotinic acids, characterized by a methyl group and a phenyl group attached to the pyridine ring. Its chemical structure is defined by the molecular formula and a molecular weight of approximately 213.23 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug design.
4-Methyl-6-phenylnicotinic acid can be sourced from various chemical suppliers and is classified under several categories, including:
The synthesis of 4-Methyl-6-phenylnicotinic acid can be achieved through several methods, primarily involving the modification of existing nicotinic acid derivatives. Common synthetic routes include:
The molecular structure of 4-Methyl-6-phenylnicotinic acid consists of:
Key structural data includes:
4-Methyl-6-phenylnicotinic acid is capable of undergoing various chemical reactions:
Reagents commonly employed in these reactions include:
The mechanism of action for 4-Methyl-6-phenylnicotinic acid primarily involves its interaction with biological targets, particularly in relation to nicotinic acetylcholine receptors. This interaction may lead to various physiological effects, including modulation of neurotransmitter release and potential therapeutic effects in neurological disorders.
The specific pathways through which this compound exerts its effects are still under investigation, but research indicates that it may enhance cognitive functions or exhibit neuroprotective properties .
Key chemical properties include:
Relevant analyses indicate that the compound's properties make it suitable for various applications in medicinal chemistry and drug development .
4-Methyl-6-phenylnicotinic acid has several potential scientific uses:
The introduction of aryl groups at the C-6 position of the nicotinic acid ring induces profound effects on molecular conformation and biological interactions:
Table 1: Impact of C-6 Substituents on Nicotinic Acid Derivatives
C-6 Substituent | Target Affinity (HCA2 EC₅₀, µM) | Microsomal Stability (% Remaining) | Key Molecular Interactions |
---|---|---|---|
None (Nicotinic Acid) | 15-25 | <30% | Carboxylate H-bonding |
Phenyl | 1-5 | >60% | π-π stacking, Hydrophobic pocket filling |
4-Methylphenyl | 0.8-2 | >75% | Enhanced hydrophobic contact |
4-Chlorophenyl | 2-4 | ~70% | Halogen bonding potential |
The synergistic integration of C-4 methyl and C-6 phenyl groups creates a pharmacophore with optimized steric, electronic, and hydrophobic properties:
Metabolic Resistance: Blocks hydroxylation at C-4/C-5, a primary oxidative pathway. Radiolabeled studies confirm reduced hepatic accumulation of hydroxylated metabolites (<5% vs >20% for des-methyl analogs) [6].
C-6 Phenyl Group Effects:
Table 2: Bioactivity Contributions of C-4 and C-6 Pharmacophores
Pharmacophore | Target Engagement Mechanism | Biological Consequence | Exemplary Activity |
---|---|---|---|
C-4 Methyl | - Restricts carboxylate rotation - Electron donation to pyridyl N | - Enhanced enzyme inhibition potency - Reduced Phase I metabolism | 30% increase in COX-2 binding affinity vs des-methyl analog [6] |
C-6 Phenyl | - Hydrophobic pocket filling - π-π stacking with Phe/Trp residues | - Improved receptor subtype selectivity - Sustained target occupancy | 5-fold HCA2 agonism boost; 3x plasma half-life [4] [9] |
Synergistic Pair | - Optimal spatial orientation of carboxylate and aryl plane - Balanced logP (~2.5) | - Dual-action potential (e.g., anti-inflammatory + lipid modulation) | COX-2 IC₅₀ = 0.8 µM; DGAT2 inhibition >60% at 10µM [6] [9] |
The evolution of nicotinic acid derivatives reflects iterative refinements targeting enhanced potency and selectivity:
Antilipidemic Niacin (1950s): High-dose immediate-release nicotinic acid demonstrated triglyceride-lowering effects, but flushing limited utility. This spurred development of sustained-release formulations and C-6 substituted analogs to activate HCA2 with reduced side effects [4] [9].
Modern Scaffold Optimization (1990s-Present): Strategic C-4/C-6 substitutions yielded clinically advanced candidates:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: